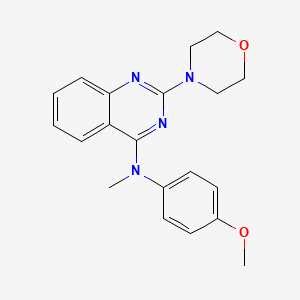
N-(4-Methoxyphenyl)-N-methyl-2-morpholinoquinazolin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Methoxyphenyl)-N-methyl-2-morpholinoquinazolin-4-amine is a synthetic organic compound that belongs to the class of quinazoline derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methoxyphenyl)-N-methyl-2-morpholinoquinazolin-4-amine typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with an appropriate amine to form an imine intermediate. This intermediate is then subjected to cyclization with a quinazoline derivative under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Techniques like continuous flow synthesis could be employed to scale up the production efficiently.
化学反应分析
Types of Reactions
N-(4-Methoxyphenyl)-N-methyl-2-morpholinoquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The quinazoline ring can be reduced under hydrogenation conditions.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a quinazoline-phenol derivative, while reduction could produce a dihydroquinazoline compound.
科学研究应用
Chemistry
In chemistry, N-(4-Methoxyphenyl)-N-methyl-2-morpholinoquinazolin-4-amine is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit activity against certain enzymes or receptors, making it a candidate for drug development.
Medicine
In medicine, derivatives of quinazoline are often explored for their anticancer, anti-inflammatory, and antimicrobial properties.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of N-(4-Methoxyphenyl)-N-methyl-2-morpholinoquinazolin-4-amine likely involves interaction with specific molecular targets such as enzymes or receptors. The quinazoline moiety is known to inhibit certain tyrosine kinases, which play a role in cell signaling pathways.
相似化合物的比较
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar in structure and used for treating non-small cell lung cancer.
Lapatinib: A dual tyrosine kinase inhibitor used in breast cancer treatment.
Uniqueness
N-(4-Methoxyphenyl)-N-methyl-2-morpholinoquinazolin-4-amine may offer unique properties such as enhanced selectivity or reduced side effects compared to other quinazoline derivatives.
属性
CAS 编号 |
827030-46-6 |
|---|---|
分子式 |
C20H22N4O2 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
N-(4-methoxyphenyl)-N-methyl-2-morpholin-4-ylquinazolin-4-amine |
InChI |
InChI=1S/C20H22N4O2/c1-23(15-7-9-16(25-2)10-8-15)19-17-5-3-4-6-18(17)21-20(22-19)24-11-13-26-14-12-24/h3-10H,11-14H2,1-2H3 |
InChI 键 |
BYYFLAPFOYIQKP-UHFFFAOYSA-N |
规范 SMILES |
CN(C1=CC=C(C=C1)OC)C2=NC(=NC3=CC=CC=C32)N4CCOCC4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













